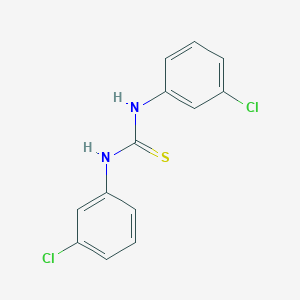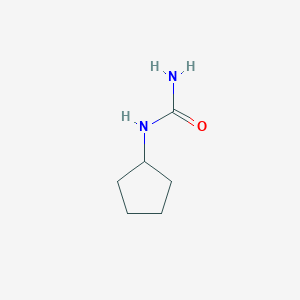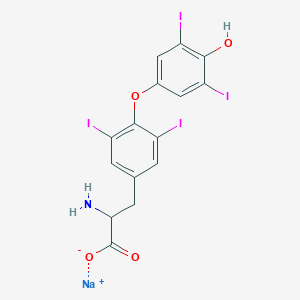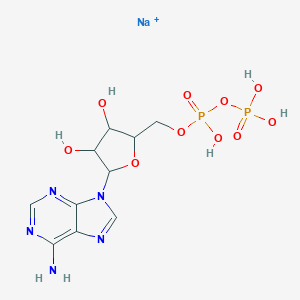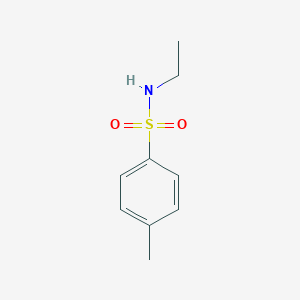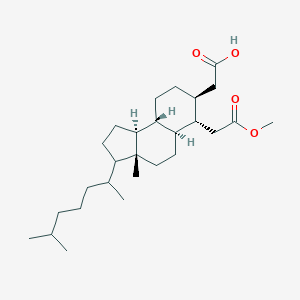
2,3-Secocholestan-2,3-dioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Secocholestan-2,3-dioic acid (SCDA) is a sterol derivative that has gained significant attention in recent years due to its potential applications in scientific research. SCDA is a naturally occurring compound that is found in various plants and animals, including human beings. The compound has been shown to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects.
Applications De Recherche Scientifique
2,3-Secocholestan-2,3-dioic acid has been extensively studied for its potential applications in scientific research. The compound has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of various inflammatory diseases, including arthritis, asthma, and inflammatory bowel disease. 2,3-Secocholestan-2,3-dioic acid has also been reported to exhibit anti-cancer effects by inducing apoptosis and inhibiting cell proliferation. Moreover, 2,3-Secocholestan-2,3-dioic acid has been shown to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Mécanisme D'action
The mechanism of action of 2,3-Secocholestan-2,3-dioic acid is not fully understood. However, several studies have suggested that the compound exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, the MAPK pathway, and the PI3K/Akt pathway. 2,3-Secocholestan-2,3-dioic acid has also been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism.
Effets Biochimiques Et Physiologiques
2,3-Secocholestan-2,3-dioic acid has been shown to possess various biochemical and physiological effects. The compound has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. 2,3-Secocholestan-2,3-dioic acid has also been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Moreover, 2,3-Secocholestan-2,3-dioic acid has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. 2,3-Secocholestan-2,3-dioic acid has also been reported to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2,3-Secocholestan-2,3-dioic acid is its natural origin, which makes it a safer alternative to synthetic compounds. Moreover, 2,3-Secocholestan-2,3-dioic acid has been shown to possess multiple biological activities, which make it a potential candidate for the treatment of various diseases. However, the limitations of 2,3-Secocholestan-2,3-dioic acid include its low solubility and stability, which make it difficult to use in experiments. Moreover, the synthesis of 2,3-Secocholestan-2,3-dioic acid is complex and requires specialized equipment and expertise.
Orientations Futures
The potential applications of 2,3-Secocholestan-2,3-dioic acid in scientific research are vast, and several future directions can be considered. One of the directions is to investigate the effects of 2,3-Secocholestan-2,3-dioic acid on the gut microbiome, as recent studies have suggested that the gut microbiome plays a crucial role in various diseases, including inflammatory bowel disease and diabetes. Another direction is to investigate the effects of 2,3-Secocholestan-2,3-dioic acid on the immune system, as the compound has been shown to possess anti-inflammatory properties. Moreover, the development of novel delivery systems for 2,3-Secocholestan-2,3-dioic acid could improve its solubility and stability, making it easier to use in experiments.
Conclusion:
In conclusion, 2,3-Secocholestan-2,3-dioic acid is a naturally occurring compound that has gained significant attention in recent years due to its potential applications in scientific research. The compound possesses various biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic effects. The synthesis of 2,3-Secocholestan-2,3-dioic acid is complex, and the compound has limitations, including low solubility and stability. However, the potential applications of 2,3-Secocholestan-2,3-dioic acid in scientific research are vast, and several future directions can be considered. Further studies are needed to fully understand the mechanism of action of 2,3-Secocholestan-2,3-dioic acid and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
2,3-Secocholestan-2,3-dioic acid can be synthesized from cholesterol through a series of chemical reactions. The synthesis involves the oxidation of the steroid nucleus at the C-2 and C-3 positions, followed by the formation of a carboxylic acid group at the C-24 position. The final product is obtained by the hydrolysis of the ester bond at the C-3 position. The synthesis of 2,3-Secocholestan-2,3-dioic acid has been reported in several studies, and the yield of the compound varies depending on the reaction conditions.
Propriétés
Numéro CAS |
1178-00-3 |
|---|---|
Nom du produit |
2,3-Secocholestan-2,3-dioic acid |
Formule moléculaire |
C27H46O4 |
Poids moléculaire |
434.7 g/mol |
Nom IUPAC |
2-[(3aR,5aR,6S,7S,9aR,9bS)-6-(2-methoxy-2-oxoethyl)-3a-methyl-3-(6-methylheptan-2-yl)-1,2,3,4,5,5a,6,7,8,9,9a,9b-dodecahydrocyclopenta[a]naphthalen-7-yl]acetic acid |
InChI |
InChI=1S/C27H46O4/c1-17(2)7-6-8-18(3)23-11-12-24-21-10-9-19(15-25(28)29)22(16-26(30)31-5)20(21)13-14-27(23,24)4/h17-24H,6-16H2,1-5H3,(H,28,29)/t18?,19-,20-,21+,22-,23?,24-,27+/m0/s1 |
Clé InChI |
RCIKMGJXOLVLBU-DUSSVLROSA-N |
SMILES isomérique |
CC(C)CCCC(C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]([C@@H]3CC(=O)OC)CC(=O)O)C |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC(C3CC(=O)OC)CC(=O)O)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC(C3CC(=O)OC)CC(=O)O)C |
Synonymes |
2,3-seco-5 alpha-cholestan-2,3-dioic acid 2,3-secocholestan-2,3-dioic acid seco-CDA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



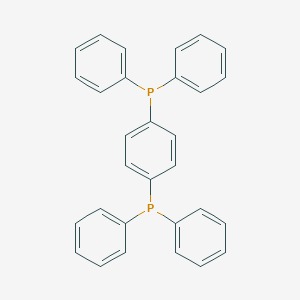
![4-Chloro-3-[(methylamino)sulfonyl]benzoic acid](/img/structure/B73504.png)
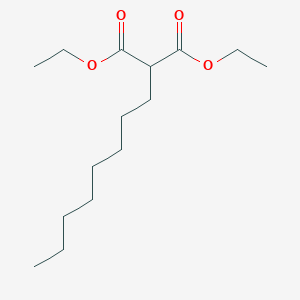
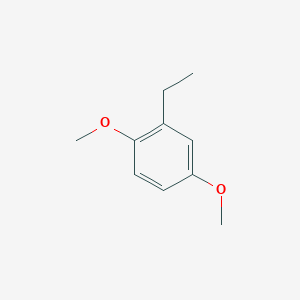
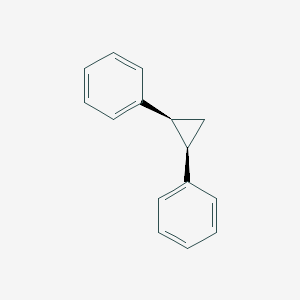

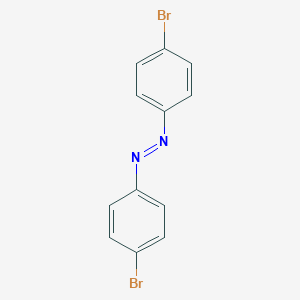
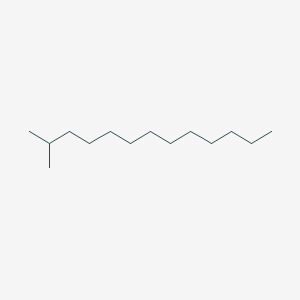
![2,3-Dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B73513.png)
